

# The Role of NAT10 in N4-Acetylcytidine (ac4C) Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | N4-Acetylcytidine |           |
| Cat. No.:            | B150702           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

N4-acetylcytidine (ac4C) is a conserved RNA modification increasingly recognized for its critical role in regulating RNA stability, translation, and function. The primary enzyme responsible for this modification is N-acetyltransferase 10 (NAT10), a dual-function enzyme with both RNA and protein acetyltransferase activity. Dysregulation of NAT10 and aberrant ac4C levels have been implicated in a variety of human diseases, most notably cancer, making NAT10 a compelling target for therapeutic intervention. This technical guide provides an indepth overview of the role of NAT10 in ac4C formation, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular pathways.

## Introduction to NAT10 and N4-Acetylcytidine (ac4C)

**N4-acetylcytidine** is an evolutionarily conserved modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA)[1][2][3]. The addition of an acetyl group to the N4 position of cytidine is catalyzed by N-acetyltransferase 10 (NAT10), the only known enzyme to mediate this modification in eukaryotes[2][4][5]. NAT10 utilizes acetyl-CoA as a donor for the acetyl group in an ATP-dependent manner[6].

Functionally, ac4C modification enhances the stability of RNA molecules and promotes translation efficiency[1][4][5]. In tRNA, ac4C is crucial for maintaining structural integrity and



ensuring accurate translation[5]. In rRNA, it plays a role in ribosome biogenesis[5][7]. More recently, the discovery of ac4C in mRNA has opened up new avenues of research, revealing its involvement in post-transcriptional gene regulation[1][2]. The presence of ac4C in the coding sequence of mRNA, particularly at wobble positions, can enhance transcript stability and translational output[4][8].

NAT10 itself is a multifaceted protein with both nuclear and cytoplasmic localization[9]. Its expression is frequently upregulated in various cancers, correlating with poor prognosis and promoting tumor progression through mechanisms that include enhancing the stability of oncogenic mRNAs[8][9][10].

# The Molecular Mechanism of NAT10-Mediated ac4C Formation

NAT10 is a structurally complex enzyme containing an acetyltransferase domain, an RNA-binding domain, and an RNA helicase domain[6]. The catalytic process involves the binding of both the RNA substrate and acetyl-CoA. For specific RNA targets, NAT10 often requires cofactor proteins. For instance, THUMPD1 facilitates the ac4C modification of tRNA, while small nucleolar RNAs (snoRNAs) guide NAT10 to its rRNA targets[5].

The structural basis of NAT10's function has been elucidated through cryo-electron microscopy, revealing a symmetrical heart-shaped dimer[7][9]. This structure provides insights into how NAT10 recognizes its RNA substrates and catalyzes the acetyl transfer reaction[7].

## Quantitative Data on NAT10 and ac4C

The dysregulation of NAT10 expression is a hallmark of many cancers. The following tables summarize key quantitative findings from various studies.

Table 1: NAT10 Expression in Cancer vs. Normal Tissues



| Cancer Type                            | Fold Change (Tumor vs.<br>Normal)                                              | Source  |
|----------------------------------------|--------------------------------------------------------------------------------|---------|
| Bladder Urothelial Carcinoma<br>(BLCA) | Significantly Higher                                                           | [11]    |
| Colon Cancer                           | 8 out of 10 tumor samples<br>positive vs. all normal samples<br>negative (IHC) | [12]    |
| Gastric Cancer (GC)                    | Significantly Higher (TCGA data)                                               | [13]    |
| Hepatocellular Carcinoma (HCC)         | High expression in tumor tissues                                               | [8]     |
| Pan-Cancer Analysis (TCGA)             | Overexpressed in 92% of cancer types                                           | [5][14] |

Table 2: Impact of NAT10 Knockdown on ac4C Levels and Cellular Phenotypes

| Cell Line/Model | Effect of NAT10 Knockdown | Quantitative Change | Source | | :--- | :--- | | Mouse Oocytes | Decreased ac4C levels and retarded meiotic progression | First polar body extrusion rate decreased from ~74% to 34.6% |[3] | | Bladder Cancer Cells (UMUC-3) | Decreased ac4C levels in 1218 transcripts | - |[11] | | Hepatocellular Carcinoma (HCC) Cells | Reduced global ac4C levels | - |[15] | | Breast Cancer Cells (MCF7) | Decreased ac4C levels on fatty acid metabolic gene transcripts | Significant depletion of ac4C on ELOVL6, ACSL1, ACSL3, ACSL4, ACADSB, and ACAT1 transcripts |[5] | | Colon Cancer Cells (HCT116, HT29) | Enhanced cell proliferation upon NAT10 overexpression | - |[12] |

Table 3: Inhibitory Concentration (IC50) of NAT10 Inhibitor (Remodelin)



| Cell Line                          | IC50 Value                    | Source |
|------------------------------------|-------------------------------|--------|
| Prostate Cancer Cells (PC-3, VCaP) | Effective inhibition at 20 μM | [16]   |
| HeLa Cells                         | -                             | [17]   |
| DU-145 Cells                       | 75.07 ± 5.48 μg/mL            | [17]   |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to study NAT10 and ac4C.

# Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This protocol is used to identify and quantify ac4C-modified RNA transcripts on a transcriptome-wide scale[2][18].

Principle: An antibody specific to ac4C is used to immunoprecipitate fragmented RNA. The enriched RNA is then sequenced and mapped to the transcriptome to identify regions with ac4C modification.

#### Methodology:

- RNA Isolation and Fragmentation:
  - Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction.
  - Purify poly(A) RNA to enrich for mRNA.
  - Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.
- Immunoprecipitation:



- Incubate the fragmented RNA with an anti-ac4C antibody. An IgG antibody should be used as a negative control.
- Add protein A/G magnetic beads to capture the antibody-RNA complexes.
- Wash the beads extensively to remove non-specifically bound RNA.
- RNA Elution and Library Preparation:
  - Elute the enriched RNA from the beads.
  - Prepare a sequencing library from the eluted RNA and an input control (fragmented RNA that did not undergo immunoprecipitation). This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
- Sequencing and Data Analysis:
  - Sequence the libraries on a high-throughput sequencing platform.
  - Align the sequencing reads to a reference genome/transcriptome.
  - Identify peaks of enriched reads in the acRIP sample compared to the input control to locate ac4C sites.

#### N4-acetylcytidine sequencing (ac4C-seq)

This method allows for the quantitative, single-nucleotide resolution mapping of ac4C[19].

Principle: ac4C is chemically reduced with sodium cyanoborohydride (NaBH3CN), which causes a misincorporation (C-to-T transition) during reverse transcription. These mutations are then identified by high-throughput sequencing.

#### Methodology:

- RNA Preparation and Reduction:
  - Isolate total RNA.
  - Treat the RNA with NaBH3CN under acidic conditions to reduce ac4C.



- Include control samples: a mock-treated sample (no NaBH3CN) and a deacetylated sample (treated with a mild base before reduction).
- · Library Preparation:
  - Fragment the RNA.
  - Ligate a 3' adapter.
  - Perform reverse transcription using a reverse transcriptase that efficiently reads through the modified base and introduces a mutation.
  - Ligate a 5' adapter to the cDNA.
  - Amplify the library by PCR.
- Sequencing and Data Analysis:
  - Sequence the libraries.
  - Align reads to the reference transcriptome.
  - Identify sites with a high frequency of C-to-T mismatches in the reduced sample compared to the control samples. The frequency of the mismatch can be used to quantify the stoichiometry of ac4C at a given site.

## **NAT10** in vitro Acetyltransferase Activity Assay

This assay is used to measure the enzymatic activity of purified NAT10.

Principle: Recombinant NAT10 is incubated with an RNA substrate and radiolabeled acetyl-CoA. The incorporation of the radiolabeled acetyl group into the RNA is then quantified.

#### Methodology:

- Reaction Setup:
  - Prepare a reaction mixture containing purified recombinant NAT10, a specific RNA substrate (e.g., a synthetic RNA oligonucleotide containing a cytidine), and [14C]-acetyl-



CoA in an appropriate reaction buffer.

- Include a negative control reaction without NAT10.
- Incubation:
  - Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
- RNA Purification:
  - Stop the reaction and purify the RNA from the reaction mixture to remove unincorporated [14C]-acetyl-CoA. This can be done by phenol-chloroform extraction and ethanol precipitation or using a spin column.
- Quantification:
  - Quantify the amount of radioactivity incorporated into the RNA using a scintillation counter.
  - The activity of NAT10 is proportional to the amount of incorporated radioactivity.

#### **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by NAT10 and the workflows of the experimental protocols described above.





Click to download full resolution via product page

Caption: Workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).





Click to download full resolution via product page

Caption: Workflow for **N4-acetylcytidine** sequencing (ac4C-seq).





Click to download full resolution via product page

Caption: NAT10 promotes colorectal cancer progression via the Wnt/β-catenin pathway.[20]





Click to download full resolution via product page

Caption: NAT10 drives hepatocellular carcinoma progression by stabilizing SMAD3 mRNA.[6] [10]

#### **Conclusion and Future Directions**

NAT10-mediated ac4C modification is a pivotal mechanism in post-transcriptional gene regulation with profound implications for cellular physiology and disease. The upregulation of NAT10 in numerous cancers and its role in promoting oncogenic pathways underscore its



potential as a therapeutic target. The development of specific NAT10 inhibitors, such as Remodelin, offers a promising avenue for cancer therapy[11][21].

Future research should focus on several key areas:

- Identification of ac4C "readers" and "erasers": While NAT10 is the sole "writer" of ac4C, the proteins that recognize and bind to this modification ("readers") and the enzymes that may remove it ("erasers") are largely unknown.
- Elucidating the context-dependent functions of ac4C: The precise functional consequences
  of ac4C modification may vary depending on its location within an RNA molecule and the
  cellular context.
- Developing more potent and specific NAT10 inhibitors: Further drug development efforts are needed to create highly effective and selective inhibitors of NAT10 for clinical applications.

A deeper understanding of the intricate roles of NAT10 and ac4C will undoubtedly pave the way for novel diagnostic and therapeutic strategies in oncology and other diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Research progress on NAT10-mediated acetylation in normal development and disease -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation and Sequencing of Acetylated RNA [bio-protocol.org]
- 3. NAT10-Mediated N4-Acetylcytidine of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 7. researchgate.net [researchgate.net]
- 8. Biological Function and Mechanism of NAT10 in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting the oncogenic properties of essential RNA-modifying enzymes: a focus on NAT10 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NAT10-mediated mRNA N4-acetylcytidine modification promotes bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NAT10 mediated mRNA acetylation modification patterns associated with colon cancer progression and microsatellite status PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro acetyltransferase activity assays for N-terminal acetyltransferases PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunoprecipitation and Sequencing of Acetylated RNA PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq -PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NAT10-mediated RNA ac4C acetylation contributes to the myocardial infarction-induced cardiac fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of NAT10 in N4-Acetylcytidine (ac4C) Formation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150702#the-role-of-nat10-enzyme-in-n4-acetylcytidine-formation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com